Amyl laurate
Overview
Description
Amyl laurate, also known as isothis compound, is an ester formed from lauric acid and isoamyl alcohol. It is a colorless to yellowish oily liquid with a light, non-greasy texture. This compound is widely used in the cosmetic industry due to its excellent emollient properties, which help to soften and smooth the skin .
Mechanism of Action
Target of Action
Amyl laurate is a medium-chain fatty acid ester Similar compounds like laurate have been shown to interact with cellular structures such as tight junctions in intestinal epithelial cells .
Mode of Action
This is achieved by the retrieval of claudin-5, a protein involved in the formation of tight junctions, from the junctions themselves . This action allows for the passage of molecules up to a molecular mass of 330 Da .
Biochemical Pathways
Laurate has been shown to affect the paracellular pathway in intestinal epithelial cells . This pathway is crucial for the transport of substances between cells. By affecting the tight junctions, laurate alters the permeability of this pathway, allowing for the passage of certain molecules .
Pharmacokinetics
It is known that medium-chain fatty acids like this compound are generally well-absorbed and metabolized efficiently by the body .
Result of Action
The result of this compound’s action is an increase in paracellular permeability, allowing for the passage of certain molecules . This could potentially enhance the absorption of certain drugs, making this compound a potential absorption enhancer .
Biochemical Analysis
Biochemical Properties
Amyl laurate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in esterification and hydrolysis reactions. For instance, lipases can catalyze the hydrolysis of this compound, breaking it down into lauric acid and amyl alcohol. These interactions are crucial for the metabolism and utilization of this compound in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to promote hydration and maintain the suppleness of the skin by forming a protective film that prevents moisture loss . This compound also affects the spreadability of skincare products, enhancing their application and absorption into the skin. Additionally, this compound’s emollient properties help to maintain the skin’s barrier function, protecting it from external environmental factors .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular membranes and proteins. This compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This integration can affect the activity of membrane-bound enzymes and receptors, influencing cellular signaling pathways. Furthermore, this compound can act as a substrate for esterases, leading to its hydrolysis and subsequent release of lauric acid and amyl alcohol . These metabolites can further participate in various biochemical pathways, impacting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can undergo hydrolysis in the presence of water and enzymes, leading to the formation of lauric acid and amyl alcohol . Long-term studies have shown that this compound maintains its emollient properties over extended periods, making it a reliable ingredient in cosmetic formulations . Its degradation products may have different effects on cellular function, which should be considered in long-term applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound is generally well-tolerated and exhibits beneficial effects on skin hydration and barrier function . At high doses, it may cause irritation or adverse reactions, particularly in sensitive individuals. Studies have shown that excessive application of this compound can lead to skin sensitization and inflammation . Therefore, it is essential to determine the optimal dosage to maximize its benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its hydrolysis into lauric acid and amyl alcohol. Lauric acid can enter fatty acid metabolism, where it undergoes β-oxidation to produce energy . Amyl alcohol, on the other hand, can be metabolized in the liver through oxidation to form pentanoic acid, which can further participate in various metabolic processes . These pathways highlight the importance of this compound’s metabolites in cellular energy production and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and lipid carriers. It can be incorporated into lipoproteins, facilitating its movement through the bloodstream to various tissues . Once in the target tissues, this compound can diffuse across cell membranes and localize within lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . This distribution is crucial for its role in maintaining skin hydration and barrier function.
Subcellular Localization
This compound’s subcellular localization is primarily within lipid-rich compartments, where it can exert its effects on membrane fluidity and enzyme activity. It is often found in the endoplasmic reticulum, lipid droplets, and other organelles involved in lipid metabolism . The presence of this compound in these compartments allows it to interact with various enzymes and proteins, influencing cellular processes such as lipid synthesis, storage, and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amyl laurate is typically synthesized through the Fischer esterification method, where lauric acid reacts with isoamyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves mixing lauric acid and isoamyl alcohol in a molar ratio of 1:1.05 to 1:6. The mixture is heated and stirred until the lauric acid melts. A catalyst, such as mesylate or trifluoracetic acid salt, is added, and the reaction is maintained at a temperature of 110-140°C for 5-14 hours. The product is then purified by vacuum distillation .
Chemical Reactions Analysis
Types of Reactions: Amyl laurate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions.
Common Reagents and Conditions:
Esterification: Lauric acid and isoamyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
Hydrolysis: this compound can be hydrolyzed back to lauric acid and isoamyl alcohol in the presence of a strong acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Major Products:
Esterification: this compound and water.
Hydrolysis: Lauric acid and isoamyl alcohol.
Transesterification: A new ester and an alcohol
Scientific Research Applications
Amyl laurate has a wide range of applications in various fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biocompatible materials.
Medicine: Utilized in the development of drug delivery systems due to its biocompatibility.
Industry: Widely used in cosmetics as an emollient, pigment dispersant, and spreadability enhancer. .
Comparison with Similar Compounds
Amyl laurate is often compared with other esters of fatty acids, such as:
Cococaprylate: Known for its light, non-greasy feel and excellent spreadability.
C12-15 Alkyl Benzoate: Used for its silky, non-oily texture and good solubilizing properties.
Camellia Seed Oil: Valued for its moisturizing and skin-conditioning properties.
What sets this compound apart is its unique combination of low viscosity, excellent spreadability, and compatibility with natural-based personal care products. Its sensory profile is similar to that of silicon-based polymers, making it a perfect naturally derived replacement for those emollients .
Properties
IUPAC Name |
pentyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-5-7-8-9-10-11-12-13-15-17(18)19-16-14-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWBDPUBNMEITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201711 | |
Record name | Amyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-03-8 | |
Record name | Pentyl laurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5350-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amyl laurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amyl laurate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-AMYL LAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L8N15IQC6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the presence of "isoamyl laurate" in Muscat raisin fusel oil. What is the significance of this finding in the context of flavor and aroma?
A1: While the research paper focuses on identifying the components of fusel oil, it particularly highlights the presence of various esters, including isothis compound []. These esters, even in small amounts, are known to contribute significantly to the overall aroma and flavor profile of alcoholic beverages like brandy, which is often produced from raisins. Isothis compound, specifically, can impart fruity and potentially waxy notes, adding complexity to the final product. The presence of such esters underlines the impact of even minor fusel oil constituents on the sensory experience of the beverage.
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